molecular formula C24H18ClFN2OS B3038007 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime CAS No. 692260-10-9

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime

Cat. No. B3038007
CAS RN: 692260-10-9
M. Wt: 436.9 g/mol
InChI Key: CGMRRCHRLXHWSU-MZJWZYIUSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime, also known as 4-chlorobenzylsulfanyl-2-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime, is a novel small molecule that has the potential to be used in research and development applications. This molecule has been studied extensively in the past few years and has been found to have a wide range of effects on the body. The purpose of

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : Research has explored methods for synthesizing quinoline derivatives, including compounds similar to the one . For instance, a study detailed a one-pot synthesis of quinolines from aldehydes and O-acyl hydroxylamine, emphasizing the role of visible light photoredox catalysis in these processes (Xiao-De An & Shouyun Yu, 2015).

  • Chemical Reactions and Derivatives : Another study discussed the replacement of chloro-groups in quinoline derivatives with various functional groups, leading to a variety of fused quinolines (Otto Meth-Cohn et al., 1981).

  • Complex Formation and Catalysis : Investigations into the formation of complexes and their catalytic properties have also been noted. For example, research on OsHCl(CO)(PiPr3)2 demonstrated its reaction with O2 and its role in promoting oxidation of alcohols to aldehydes (Miguel A. Esteruelas et al., 2011).

Potential Applications

  • Photocatalytic Applications : Studies have shown that certain quinoline derivatives can be used in photocatalytic oxidation processes, such as the conversion of benzyl alcohol to aldehydes (S. Higashimoto et al., 2009).

  • Antioxidant Activities : Quinoline derivatives have been evaluated for their antioxidant activities. A study synthesized 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives and assessed their in vitro antioxidant activities, comparing them to commercial antioxidants (Ye Zhang et al., 2013).

  • Optical Properties and Light Harvesting : Research has also focused on the optical properties of quinoline derivatives, exploring their potential in light harvesting applications. A study on the quantum mechanical properties of aromatic halogen-substituted sulfonamidobenzoxazole compounds, including a 4-fluorobenzyl derivative, indicated potential applications in the design of new dye-sensitized solar cells (Y. Sheena Mary et al., 2019).

properties

IUPAC Name

(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2OS/c25-21-9-5-18(6-10-21)16-30-24-20(13-19-3-1-2-4-23(19)28-24)14-27-29-15-17-7-11-22(26)12-8-17/h1-14H,15-16H2/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMRRCHRLXHWSU-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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